Cas no 953014-85-2 (2-chloro-6-fluoro-N-{5-(4-methoxyphenyl)-1,2-oxazol-3-ylmethyl}benzamide)

2-Chloro-6-fluoro-N-{5-(4-methoxyphenyl)-1,2-oxazol-3-ylmethyl}benzamide is a synthetic organic compound featuring a benzamide core substituted with chloro and fluoro groups, linked to a 5-(4-methoxyphenyl)-1,2-oxazol-3-ylmethyl moiety. This structure imparts potential bioactivity, making it a candidate for pharmaceutical and agrochemical research. The presence of electron-withdrawing (chloro, fluoro) and electron-donating (methoxy) groups enhances its reactivity and binding affinity in molecular interactions. Its well-defined heterocyclic framework suggests utility in medicinal chemistry, particularly in the development of enzyme inhibitors or receptor modulators. The compound’s purity and stability under standard conditions further support its suitability for experimental applications.
2-chloro-6-fluoro-N-{5-(4-methoxyphenyl)-1,2-oxazol-3-ylmethyl}benzamide structure
953014-85-2 structure
Product Name:2-chloro-6-fluoro-N-{5-(4-methoxyphenyl)-1,2-oxazol-3-ylmethyl}benzamide
CAS No:953014-85-2
MF:C18H14ClFN2O3
MW:360.766767024994
CID:6420820
PubChem ID:16867140
Update Time:2025-11-01

2-chloro-6-fluoro-N-{5-(4-methoxyphenyl)-1,2-oxazol-3-ylmethyl}benzamide Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-6-fluoro-N-{5-(4-methoxyphenyl)-1,2-oxazol-3-ylmethyl}benzamide
    • 2-chloro-6-fluoro-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide
    • AKOS024651758
    • 2-chloro-6-fluoro-N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}benzamide
    • 953014-85-2
    • 2-chloro-6-fluoro-N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]benzamide
    • F2493-0685
    • Inchi: 1S/C18H14ClFN2O3/c1-24-13-7-5-11(6-8-13)16-9-12(22-25-16)10-21-18(23)17-14(19)3-2-4-15(17)20/h2-9H,10H2,1H3,(H,21,23)
    • InChI Key: PGDKHBRZNASOEJ-UHFFFAOYSA-N
    • SMILES: C(NCC1C=C(C2=CC=C(OC)C=C2)ON=1)(=O)C1=C(F)C=CC=C1Cl

Computed Properties

  • Exact Mass: 360.0676982g/mol
  • Monoisotopic Mass: 360.0676982g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 448
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 64.4Ų

2-chloro-6-fluoro-N-{5-(4-methoxyphenyl)-1,2-oxazol-3-ylmethyl}benzamide Pricemore >>

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Additional information on 2-chloro-6-fluoro-N-{5-(4-methoxyphenyl)-1,2-oxazol-3-ylmethyl}benzamide

Recent Advances in the Study of 2-chloro-6-fluoro-N-{5-(4-methoxyphenyl)-1,2-oxazol-3-ylmethyl}benzamide (CAS: 953014-85-2)

2-chloro-6-fluoro-N-{5-(4-methoxyphenyl)-1,2-oxazol-3-ylmethyl}benzamide (CAS: 953014-85-2) is a chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has been the subject of recent studies aimed at exploring its potential therapeutic applications. The presence of a chloro-fluoro substitution pattern on the benzamide moiety, combined with the methoxyphenyl-oxazole scaffold, suggests potential interactions with biological targets, making it a promising candidate for drug development.

Recent research has focused on elucidating the pharmacological properties of 953014-85-2, particularly its mechanism of action and biological activity. Studies have indicated that this compound exhibits selective inhibition against specific enzymes or receptors, which could be leveraged for the treatment of various diseases, including cancer, inflammatory disorders, and infectious diseases. The compound's ability to modulate key signaling pathways has been demonstrated in vitro and in vivo, highlighting its potential as a lead compound for further optimization and development.

One of the key findings from recent investigations is the compound's interaction with protein kinases, a class of enzymes critical for cellular signaling and regulation. Preliminary data suggest that 953014-85-2 acts as a potent inhibitor of certain kinase isoforms, which are often dysregulated in pathological conditions. This inhibitory activity has been corroborated through biochemical assays and structural studies, providing insights into the binding mode and specificity of the compound. These findings open new avenues for the design of targeted therapies with improved efficacy and reduced off-target effects.

In addition to its kinase inhibitory properties, 953014-85-2 has also been evaluated for its anti-inflammatory and antimicrobial potential. Experimental models have shown that the compound can attenuate inflammatory responses by modulating cytokine production and inhibiting the activation of immune cells. Furthermore, its structural features confer activity against a range of microbial pathogens, suggesting its utility in addressing antibiotic resistance. These multifaceted biological activities underscore the versatility of 953014-85-2 as a scaffold for developing novel therapeutic agents.

The synthesis and optimization of 953014-85-2 have also been a focus of recent research. Advances in synthetic methodologies have enabled the efficient production of this compound and its derivatives, facilitating structure-activity relationship (SAR) studies. These efforts have led to the identification of analogs with enhanced potency, selectivity, and pharmacokinetic properties. Computational modeling and molecular docking studies have further aided in understanding the interactions between the compound and its biological targets, guiding the rational design of next-generation derivatives.

Despite the promising findings, challenges remain in the development of 953014-85-2 as a therapeutic agent. Issues such as solubility, bioavailability, and potential toxicity need to be addressed through further preclinical studies. Additionally, the compound's metabolic stability and potential drug-drug interactions warrant thorough investigation to ensure its safety and efficacy in clinical settings. Collaborative efforts between academia and industry will be crucial in overcoming these hurdles and advancing the compound toward clinical trials.

In conclusion, 2-chloro-6-fluoro-N-{5-(4-methoxyphenyl)-1,2-oxazol-3-ylmethyl}benzamide (CAS: 953014-85-2) represents a promising candidate in the realm of chemical biology and drug discovery. Its diverse biological activities, coupled with recent advancements in its synthesis and characterization, highlight its potential as a therapeutic agent. Continued research and development efforts will be essential to fully realize its clinical applications and contribute to the advancement of precision medicine.

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